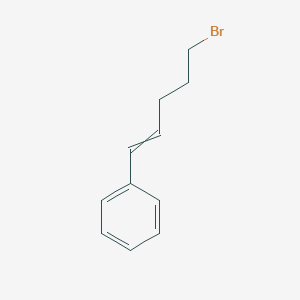
Benzene, (5-bromo-1-pentenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, (5-bromo-1-pentenyl)- is an organic compound that belongs to the class of styrene derivatives It is characterized by the presence of a bromine atom attached to the third carbon of the propyl chain, which is connected to a styrene moiety
准备方法
Synthetic Routes and Reaction Conditions
Benzene, (5-bromo-1-pentenyl)- can be synthesized through several methods. One common approach involves the bromination of propylstyrene. This process typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the allylic position.
Industrial Production Methods
Industrial production of Benzene, (5-bromo-1-pentenyl)- often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industrial standards.
化学反应分析
Types of Reactions
Benzene, (5-bromo-1-pentenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different functionalized styrene derivatives.
Addition Reactions: The double bond in the styrene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Polymerization: Benzene, (5-bromo-1-pentenyl)- can undergo polymerization to form polystyrene derivatives with bromine functionalities.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Hydrogen halides (HCl, HBr): For addition reactions.
Catalysts (e.g., palladium): For cross-coupling reactions.
Major Products Formed
Functionalized Styrene Derivatives: Resulting from substitution reactions.
Dihalogenated Products: From addition reactions.
Polystyrene Derivatives: From polymerization reactions.
科学研究应用
Benzene, (5-bromo-1-pentenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential in drug development and as a functional group in pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
作用机制
The mechanism of action of Benzene, (5-bromo-1-pentenyl)- involves its reactivity due to the presence of the bromine atom and the styrene moiety. The bromine atom can participate in nucleophilic substitution reactions, while the styrene moiety can undergo addition and polymerization reactions. These reactions are facilitated by the electronic properties of the compound, which influence its reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
3-Bromopropyltrimethoxysilane: Similar in structure but contains a trimethoxysilane group instead of a styrene moiety.
3-Bromopropionate Compounds: Contain a carboxylate group instead of a styrene moiety.
Uniqueness
Benzene, (5-bromo-1-pentenyl)- is unique due to its combination of a bromine atom and a styrene moiety, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic applications and research studies.
属性
分子式 |
C11H13Br |
|---|---|
分子量 |
225.12 g/mol |
IUPAC 名称 |
5-bromopent-1-enylbenzene |
InChI |
InChI=1S/C11H13Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2 |
InChI 键 |
TZRQBRODRXBKDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CCCCBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
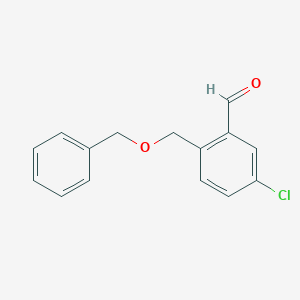
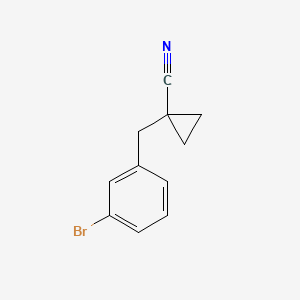
![5-Amino-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one](/img/structure/B8561550.png)
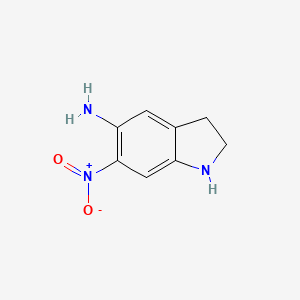
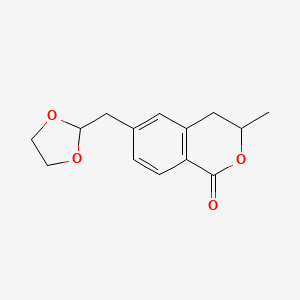
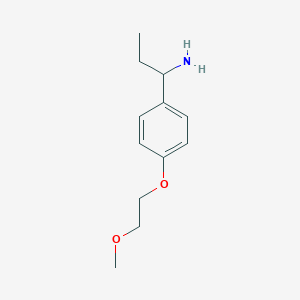
![5-[4-(Methylsulfanyl)phenyl]-2,2'-bithiophene](/img/structure/B8561585.png)
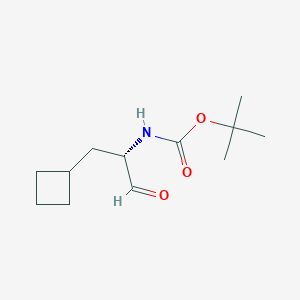
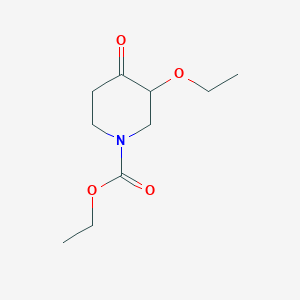
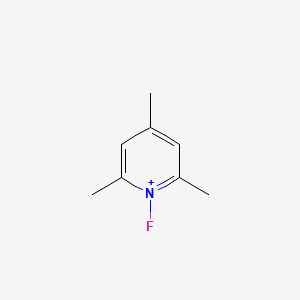
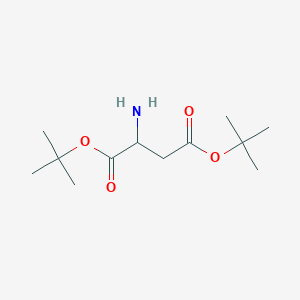
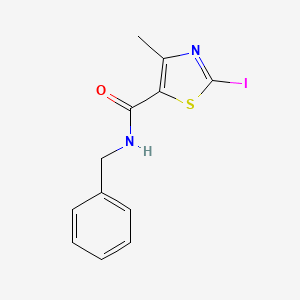
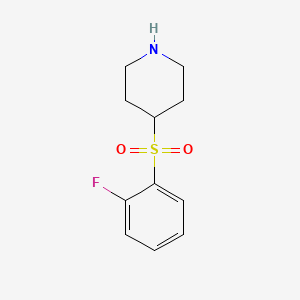
![5-chloro-2-cyclobutyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8561640.png)
